molecular formula C10H16O B13103813 2-Cyclohexylcyclobutanone

2-Cyclohexylcyclobutanone

Cat. No.: B13103813
M. Wt: 152.23 g/mol
InChI Key: PTPRWUVXQASVOS-UHFFFAOYSA-N
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Description

2-Cyclohexylcyclobutanone is an organic compound that belongs to the class of cyclobutanones, which are four-membered cyclic ketones. This compound is characterized by a cyclobutane ring substituted with a cyclohexyl group. Cyclobutanones are known for their strained ring systems, which make them interesting subjects for chemical research and applications.

Preparation Methods

2-Cyclohexylcyclobutanone can be synthesized through various methods, with the [2 + 2] cycloaddition being the most common approach. This reaction involves the cycloaddition of an alkene with a ketene to form the cyclobutane ring. The reaction conditions typically require the presence of a catalyst and may involve photochemical activation . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.

Chemical Reactions Analysis

2-Cyclohexylcyclobutanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted cyclobutanones.

    Cycloaddition: The compound can participate in further [2 + 2] cycloaddition reactions to form more complex structures.

Scientific Research Applications

2-Cyclohexylcyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexylcyclobutanone involves its interaction with various molecular targets and pathways. The strained ring system of the cyclobutanone makes it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Cyclohexylcyclobutanone can be compared with other cyclobutanones and cyclohexyl-substituted compounds:

The unique combination of the cyclobutane ring and the cyclohexyl group in this compound gives it distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-cyclohexylcyclobutan-1-one

InChI

InChI=1S/C10H16O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h8-9H,1-7H2

InChI Key

PTPRWUVXQASVOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCC2=O

Origin of Product

United States

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